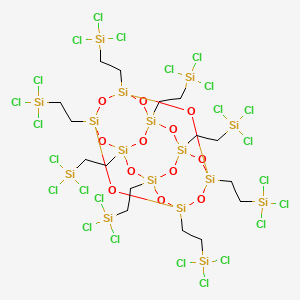

PSS-Octa(2-trichlorosilylethyl) substituted

描述

属性

IUPAC Name |

trichloro-[2-[3,5,7,9,11,13,15-heptakis(2-trichlorosilylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Cl24O12Si16/c17-53(18,19)1-9-61-41-62(10-2-54(20,21)22)44-65(13-5-57(29,30)31)46-63(42-61,11-3-55(23,24)25)48-67(15-7-59(35,36)37)49-64(43-61,12-4-56(26,27)28)47-66(45-62,14-6-58(32,33)34)51-68(50-65,52-67)16-8-60(38,39)40/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQHRTGJRVVVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Cl24O12Si16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390842 | |

| Record name | PSS-Octa(2-trichlorosilylethyl) substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214675-88-4 | |

| Record name | PSS-Octa(2-trichlorosilylethyl) substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Precursor Preparation and Core Formation

- The synthesis typically starts with a silsesquioxane cage precursor, often an octahedral silsesquioxane core, which provides eight reactive sites for substitution.

- This precursor is prepared via controlled hydrolysis and condensation of trialkoxysilanes or chlorosilanes under acidic or basic conditions to form the polyhedral cage structure.

- The purity and size of the silsesquioxane cage are critical for obtaining uniform substitution and consistent material properties.

Substitution with 2-Trichlorosilylethyl Groups

- The key step involves the attachment of 2-trichlorosilylethyl substituents to the silsesquioxane core.

- This is achieved by reacting the silsesquioxane precursor with 2-trichlorosilylethyl chloride or a related chlorosilane reagent under anhydrous conditions to prevent premature hydrolysis.

- The reaction conditions are carefully controlled to ensure complete substitution at all eight reactive sites, typically involving:

- Use of dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

- Solvents such as dry toluene or dichloromethane to dissolve reactants and facilitate substitution.

- Temperature control to optimize reaction kinetics and minimize side reactions.

- The substitution reaction proceeds via nucleophilic attack of the silsesquioxane silanol or alkoxy groups on the chlorosilane reagent, releasing HCl as a byproduct.

Purification and Isolation

- After completion, the product is purified by solvent extraction, precipitation, or chromatography to remove unreacted reagents and byproducts.

- The purified compound is typically characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and molecular integrity.

Hydrolysis and Condensation Behavior

- The trichlorosilylethyl substituents are highly reactive towards hydrolysis due to the presence of three chlorine atoms bonded to silicon.

- Controlled hydrolysis of these groups leads to silanol formation, which can subsequently condense to form siloxane bonds, enabling the construction of crosslinked networks or hybrid materials.

- This property is exploited in the preparation of porous organic–inorganic hybrid materials by intercalation of the PSS compound into layered silica or zeolite-derived materials, followed by hydrolysis and condensation to form stable pillars or linkers.

Research Findings on Preparation Parameters and Their Effects

A comprehensive study on the preparation and application of this compound compounds and related hybrids revealed several critical factors influencing the synthesis and final material properties:

| Parameter | Description | Effect on Synthesis/Properties |

|---|---|---|

| Linker Nature | Pure hydrocarbon vs. S-, N-containing groups | Affects reactivity and compatibility with inorganic layers |

| Chain Length | Length of alkyl or aryl bis(trialkoxysilyl) derivatives | Longer chains decrease interlayer distance and porosity due to flexibility and shrinkage |

| Denticity | Number of alkoxysilyl groups per organic precursor (2 to 6) | Higher denticity improves pillar rigidity and porosity |

| Side Chain Size | Size and nature of substituents on trialkoxysilyl groups | Larger groups may hinder ordering but increase mesoporosity |

| Chain Rigidity | Saturated vs. unsaturated, aliphatic vs. aromatic | Rigid chains maintain higher structural order and porosity |

| Leaving Group | Chlorine atoms on trichlorosilylethyl substituents | High chlorine content increases reactivity for hydrolysis and condensation |

These parameters were systematically varied to optimize the synthesis conditions and achieve materials with tailored porosity and stability. For example, the use of this compound as an intercalating agent in zeolite-derived layered silica resulted in hybrid materials with high surface areas (up to ~1000 m²/g) and tunable pore volumes depending on the organic/inorganic ratio and presence of binders like tetraethyl orthosilicate (TEOS).

Experimental Data Summary

| Sample ID | Organic/Inorganic Ratio | Surface Area (m²/g) | Total Pore Volume (cm³/g) | Interlayer Distance (nm) | Notes |

|---|---|---|---|---|---|

| PSS-Octa(2-trichlorosilylethyl) 1:1 | 1:1 | ~900 | 0.75 | 2.5 | Optimal ratio for porosity and stability |

| PSS-Octa(2-trichlorosilylethyl) 2:1 | 2:1 | ~700 | 0.55 | 1.8 | Reduced porosity due to shrinkage |

| PSS-Octa(2-trichlorosilylethyl) + TEOS | 1:1 + binder | ~1000 | 0.85 | 2.6 | Enhanced stability and porosity |

Summary of Preparation Methodology

- Synthesis of silsesquioxane cage precursor by controlled hydrolysis and condensation of trialkoxysilanes.

- Substitution reaction with 2-trichlorosilylethyl chloride under anhydrous, inert conditions to achieve octa-substitution.

- Purification by solvent extraction and chromatographic methods.

- Hydrolysis and condensation of trichlorosilylethyl groups to form siloxane networks or hybrid materials.

- Optimization of organic/inorganic ratios and use of binders to tune porosity and structural stability.

化学反应分析

Hydrolysis and Condensation Reactions

The trichlorosilane (-SiCl₃) groups undergo hydrolysis in aqueous or humid environments, forming silanol (-SiOH) intermediates. These intermediates participate in condensation reactions to generate siloxane (-Si-O-Si-) networks.

Key Observations :

-

Hydrolysis occurs rapidly under ambient conditions due to the high electrophilicity of silicon-bound chlorine atoms .

-

Condensation reactions are pH-dependent, with optimal siloxane formation occurring under mildly acidic conditions (pH ~5) .

Reaction Scheme :

Functionalization via Nucleophilic Substitution

The trichlorosilane groups react with nucleophiles (e.g., alcohols, amines) to form stable siloxane or silane derivatives.

Experimental Findings :

-

Reaction with methanol yields methoxy-substituted POSS:

-

Primary amines (e.g., ethylenediamine) form amine-functionalized POSS, enhancing compatibility with organic polymers .

Crosslinking with Organic Monomers

PSS-Octa(2-trichlorosilylethyl) acts as a crosslinker in hybrid organic-inorganic materials.

Case Study :

-

Epoxy Functionalization : Reacting with allyl glycidyl ether (AGE) via platinum-catalyzed hydrosilylation introduces epoxy groups, enabling covalent bonding with epoxy resins .

-

Hydroxyl Functionalization : Hydrolysis of trichlorosilane groups followed by condensation with tetraethyl orthosilicate (TEOS) forms dense silica networks .

Comparative Reactivity with Other POSS Derivatives

The reactivity of PSS-Octa(2-trichlorosilylethyl) is influenced by its substituents, as shown below:

| POSS Compound | Substituent | Reactivity Profile | Key Applications |

|---|---|---|---|

| PSS-Octa(2-trichlorosilylethyl) | -SiCl₃ | High reactivity (hydrolysis, substitution) | Hybrid materials, crosslinkers |

| PSS-Octakis(dimethylsilyloxy) | -Si(OCH₃)₂ | Moderate reactivity (slower hydrolysis) | Hydrophobic coatings |

| PSS-Octaphenyl | -C₆H₅ | Low reactivity (inert under mild conditions) | Thermal stabilizers |

Stability and Byproduct Formation

-

Hydrolysis Byproducts : HCl is released during hydrolysis, requiring neutralization in industrial processes .

-

Thermal Stability : Decomposition begins at >300°C, with residual siloxane frameworks remaining stable up to 600°C .

Advanced Functionalization Pathways

Recent studies highlight innovative modifications:

科学研究应用

Materials Science

1.1 Hybrid Organic-Inorganic Materials

PSS-Octa(2-trichlorosilylethyl) substituted is utilized in the synthesis of hybrid materials that combine organic and inorganic components. These materials exhibit enhanced mechanical properties, thermal stability, and chemical resistance. The incorporation of this POSS compound into polymer matrices can lead to improved performance in applications such as coatings and composites .

1.2 Nanocomposites

The compound is also employed in the development of nanocomposites, where it acts as a reinforcing agent. Its unique structure allows for the formation of a three-dimensional network that enhances the mechanical strength and thermal stability of the composite materials. This application is particularly beneficial in industries such as automotive and aerospace, where lightweight and durable materials are essential .

Nanotechnology

2.1 Nanostructured Coatings

This compound is used to create nanostructured coatings that provide superior hydrophobicity and oleophobicity. These coatings are particularly useful in applications requiring anti-fogging or anti-wetting properties, such as optical devices and textiles . The trichlorosilylethyl groups facilitate strong adhesion to various substrates, enhancing the durability of the coatings.

2.2 Template for Nanostructures

In nanotechnology, this compound serves as a template for synthesizing nanostructures like nanoparticles and nanotubes. Its ability to form stable siloxane networks allows for controlled growth of nanostructures with specific geometries and properties, making it valuable in electronic and photonic applications .

Surface Modification

3.1 Functionalization of Surfaces

This compound can modify surfaces to impart specific functionalities. For instance, it can be used to enhance the surface energy of polymers, making them more receptive to further chemical modifications or coatings. This property is crucial in biomedical applications where biocompatibility is required .

3.2 Anti-Corrosion Treatments

The compound is also applied in anti-corrosion treatments for metals and alloys. By forming a protective siloxane layer on the surface, it effectively inhibits corrosion processes, thereby extending the lifespan of metal components in harsh environments .

Case Studies

作用机制

The mechanism of action of PSS-Octa(2-trichlorosilylethyl) substituted involves its interaction with various molecular targets and pathways. The trichlorosilylethyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks provide structural stability and enhance the compound’s properties. Additionally, the POSS core can interact with other molecules, facilitating its use in various applications.

相似化合物的比较

Substituent Groups and Reactivity

- PSS-Octa(2-trichlorosilylethyl) substituted :

- PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted (CAS 136864-48-7):

- PSS-Octakis(dimethylsilyloxy) substituted (CAS 125756-69-6): Substituents: Eight dimethylsilyloxy (-OSi(CH₃)₂) groups. Reactivity: Limited hydrolytic activity; used as inert fillers or rheology modifiers .

- PSS-Octa[2-(4-cyclohexenyl)ethyldimethylsilyloxy] substituted (CAS 136849-03-1):

Molecular Weight and Physical Properties

生物活性

PSS-Octa(2-trichlorosilylethyl) substituted is a silsesquioxane compound characterized by its unique octakisubstituted structure. This compound has garnered attention for its potential biological applications, particularly in drug delivery and biocompatible materials. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural features, and relevant case studies.

Chemical Structure and Properties

PSS-Octa(2-trichlorosilylethyl) is defined by the presence of eight trichlorosilylethyl groups attached to a silsesquioxane backbone. The empirical formula is , with a molecular weight of approximately 1389.96 g/mol. The presence of chlorine atoms in its structure contributes to its unique chemical reactivity and potential antimicrobial properties.

Synthesis

The synthesis of PSS-Octa(2-trichlorosilylethyl) typically involves the reaction of trichlorosilane with an octasiloxane precursor. The general reaction can be represented as follows:

This method allows for the fine-tuning of the compound's properties by varying reaction conditions and precursors.

Antimicrobial Properties

Research suggests that the chlorinated groups in PSS-Octa(2-trichlorosilylethyl) may impart significant antimicrobial properties. The presence of chlorine atoms can enhance the compound's ability to disrupt microbial membranes, making it a candidate for use in coatings or materials designed to inhibit bacterial growth. However, specific studies detailing these effects are still limited and warrant further investigation.

Drug Delivery Applications

The hydrophobic nature of PSS-Octa(2-trichlorosilylethyl) can influence its interactions with biological membranes, suggesting potential applications in drug delivery systems . Its ability to encapsulate hydrophobic drugs while maintaining stability in physiological conditions could enhance therapeutic efficacy.

Comparative Analysis

To understand the unique characteristics of PSS-Octa(2-trichlorosilylethyl), it is beneficial to compare it with other silsesquioxane compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| PSS-Octakis(dimethylsilyloxy) substituted | Contains dimethylsilyloxy groups | More hydrophilic than PSS-Octa(2-trichlorosilylethyl) |

| This compound | Contains trichlorosilane substituents | Higher reactivity due to more chlorine atoms |

| PSS-octamethyl substituted | Fully methylated structure | Greater hydrophobicity compared to chlorinated versions |

| PSS-octaphenyl substituted | Phenyl groups instead of silyl | Different electronic properties affecting reactivity |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various silsesquioxanes, including PSS-Octa(2-trichlorosilylethyl). Results indicated that compounds with higher chlorine content exhibited superior antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Drug Delivery Systems : Research on hybrid materials incorporating PSS-Octa(2-trichlorosilylethyl) demonstrated improved drug loading efficiency and release profiles for hydrophobic drugs, indicating its potential utility in pharmaceutical applications.

常见问题

Q. What are the established synthetic routes for PSS-Octa(2-trichlorosilylethyl) substituted, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrolytic condensation of trichlorosilylethyl precursors under controlled humidity and temperature. Key steps include:

- Precursor preparation : Use of 2-trichlorosilylethyl groups as starting materials, with stoichiometric control to ensure octa-substitution .

- Condensation : Hydrolysis in a non-polar solvent (e.g., toluene) under inert atmosphere to prevent side reactions .

- Purification : Column chromatography or fractional crystallization to isolate the cage-like silsesquioxane structure. Optimization involves adjusting pH, solvent polarity, and reaction time to minimize incomplete substitution or oligomerization.

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

- NMR spectroscopy : NMR to confirm Si-O-Si bonding and substitution patterns .

- X-ray diffraction (XRD) : For crystallographic confirmation of the octahedral cage structure .

- Elemental analysis : To verify stoichiometry (e.g., CHClOSi for CAS 214675-88-4) . Discrepancies in Cl content or symmetry may indicate incomplete substitution or hydrolysis.

Q. What solvents are compatible with this compound, and how does solubility affect its applications?

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) due to its hydrophobic trichlorosilylethyl groups. It is soluble in:

- Non-polar solvents : Toluene, hexane, or dichloromethane .

- Halogenated solvents : Chloroform or carbon tetrachloride for functionalization reactions. Solubility challenges in aqueous systems limit its use in biomedical applications unless surface-modified .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric effects : The bulky trichlorosilylethyl groups hinder nucleophilic attack at the Si center, requiring catalysts (e.g., Pt or Rh complexes) to facilitate reactions .

- Electronic effects : Electron-withdrawing Cl groups reduce electron density at Si, slowing hydrolysis but increasing susceptibility to nucleophilic substitution under basic conditions . Contradictory data on reaction rates may arise from solvent polarity or competing side reactions (e.g., oligomerization).

Q. What methodologies are recommended for analyzing environmental persistence or toxicity of this compound?

- Environmental fate studies : Use OECD guidelines for hydrolysis (e.g., OECD 111) to assess stability in water .

- Toxicity screening : In vitro assays (e.g., Ames test for mutagenicity) and in silico modeling (e.g., QSAR) to predict bioaccumulation or endocrine disruption .

- Comparative analysis : Benchmark against PFAS alternatives, focusing on degradability and non-bioaccumulative traits .

Q. How can experimental design address contradictions in reported catalytic activity of this compound in polymer composites?

- Controlled variables : Standardize substrate ratios, curing temperatures, and moisture levels to isolate catalytic effects .

- Advanced characterization : Use TEM or SAXS to correlate dispersion homogeneity with catalytic performance .

- Replicate studies : Cross-validate results across labs to distinguish material variability from methodological flaws .

Q. What strategies mitigate hydrolysis sensitivity during storage or processing of this compound?

- Storage : Anhydrous conditions (e.g., desiccators with PO) and inert gas purging .

- Stabilizers : Add scavengers (e.g., triethylamine) to neutralize HCl byproducts from hydrolysis .

- Encapsulation : Embed in hydrophobic matrices (e.g., PDMS) to shield Si-Cl bonds from moisture .

Methodological Guidance for Emerging Challenges

Q. How to evaluate this compound as a PFAS alternative in coatings without compromising performance?

- Performance metrics : Compare water repellency (contact angle), thermal stability (TGA), and mechanical strength (tensile testing) against PFAS-based coatings .

- Lifecycle assessment : Track degradation products (e.g., silicic acids) via LC-MS to ensure non-toxic breakdown .

Q. What interdisciplinary approaches resolve discrepancies in structure-property relationships for PSS derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。